molecular formula C5H3Br2NOS B12074897 4,5-Dibromothiophene-3-carboxamide

4,5-Dibromothiophene-3-carboxamide

Cat. No.: B12074897
M. Wt: 284.96 g/mol
InChI Key: UAXAXHWWERKUQL-UHFFFAOYSA-N
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Description

4,5-Dibromothiophene-3-carboxamide: is an organic compound with the molecular formula C5H3Br2NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms at the 4 and 5 positions and a carboxamide group at the 3 position makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromothiophene-3-carboxamide typically involves the bromination of thiophene derivatives followed by the introduction of the carboxamide group. One common method includes:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 4 and 5 positions.

    Carboxamide Formation: The dibrominated thiophene is then reacted with a suitable amine or ammonia to form the carboxamide group at the 3 position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromothiophene-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex structures.

Common Reagents and Conditions:

    Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution: Formation of various substituted thiophenes.

    Oxidation: Formation of thiophene sulfoxides and sulfones.

    Reduction: Formation of dihydrothiophenes.

Scientific Research Applications

4,5-Dibromothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4,5-Dibromothiophene-3-carboxamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Electronic Properties: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic electronic devices.

Comparison with Similar Compounds

  • 4,5-Dibromothiophene-2-carboxamide
  • 4,5-Dibromothiophene-3-carboxylic acid
  • 4,5-Dibromothiophene

Comparison:

  • 4,5-Dibromothiophene-3-carboxamide is unique due to the presence of the carboxamide group at the 3 position, which can influence its reactivity and biological activity.
  • 4,5-Dibromothiophene-2-carboxamide has the carboxamide group at the 2 position, leading to different chemical properties and reactivity.
  • 4,5-Dibromothiophene-3-carboxylic acid contains a carboxylic acid group instead of a carboxamide, affecting its acidity and potential applications.
  • 4,5-Dibromothiophene lacks the carboxamide group, making it less versatile for certain applications.

Properties

Molecular Formula

C5H3Br2NOS

Molecular Weight

284.96 g/mol

IUPAC Name

4,5-dibromothiophene-3-carboxamide

InChI

InChI=1S/C5H3Br2NOS/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H2,8,9)

InChI Key

UAXAXHWWERKUQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)Br)Br)C(=O)N

Origin of Product

United States

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